molecular formula C30H61NO2 B12666351 Einecs 289-507-8 CAS No. 92797-52-9

Einecs 289-507-8

Katalognummer: B12666351
CAS-Nummer: 92797-52-9
Molekulargewicht: 467.8 g/mol
InChI-Schlüssel: PHFYGNBGKAPJBV-KVVVOXFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, compound with tributylamine (1:1), typically involves the reaction of oleic acid with tributylamine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency in the final product. The industrial production methods may also involve purification steps such as distillation or crystallization to achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions

Oleic acid, compound with tributylamine (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Oleic acid, compound with tributylamine (1:1), has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oleic acid, compound with tributylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways, influence membrane fluidity, and affect the activity of enzymes involved in metabolic processes. These interactions are crucial for its biological effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to oleic acid, compound with tributylamine (1:1), include:

Uniqueness

What sets oleic acid, compound with tributylamine (1:1), apart from these similar compounds is its unique combination of properties, such as its specific molecular structure, reactivity, and biological activity. These characteristics make it particularly valuable for certain applications in research and industry .

Eigenschaften

CAS-Nummer

92797-52-9

Molekularformel

C30H61NO2

Molekulargewicht

467.8 g/mol

IUPAC-Name

N,N-dibutylbutan-1-amine;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7-10-13(11-8-5-2)12-9-6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-12H2,1-3H3/b10-9-;

InChI-Schlüssel

PHFYGNBGKAPJBV-KVVVOXFISA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCN(CCCC)CCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN(CCCC)CCCC

Verwandte CAS-Nummern

89560-81-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.